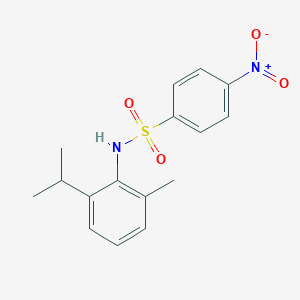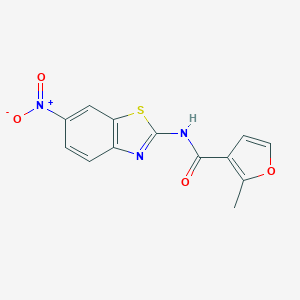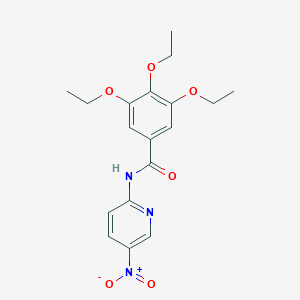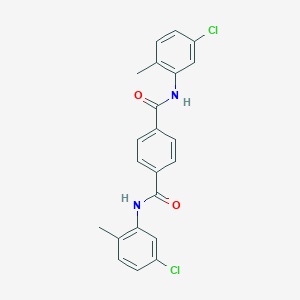![molecular formula C24H21ClN2OS B329387 N-[4-(butan-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide](/img/structure/B329387.png)
N-[4-(butan-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(butan-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide” is a synthetic organic compound that belongs to the class of quinolinecarboxamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-[4-(butan-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via a reaction with an appropriate acid chloride or anhydride.
Substitution Reactions: The 4-sec-butylphenyl and 5-chloro-2-thienyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or phenyl rings.
Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be studied for its potential as an antimicrobial, antiviral, or anticancer agent due to the bioactivity of quinoline derivatives.
Medicine
Medicinally, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action for “N-[4-(butan-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide” would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets could include topoisomerases, kinases, or G-protein coupled receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(butan-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide
- N-(4-tert-butylphenyl)-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide
- N-(4-isopropylphenyl)-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The sec-butyl group may impart different steric and electronic properties compared to tert-butyl or isopropyl groups, potentially leading to unique interactions with biological targets.
Propriétés
Formule moléculaire |
C24H21ClN2OS |
|---|---|
Poids moléculaire |
421 g/mol |
Nom IUPAC |
N-(4-butan-2-ylphenyl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21ClN2OS/c1-3-15(2)16-8-10-17(11-9-16)26-24(28)19-14-21(22-12-13-23(25)29-22)27-20-7-5-4-6-18(19)20/h4-15H,3H2,1-2H3,(H,26,28) |
Clé InChI |
BZWCHDGPFXSLFV-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


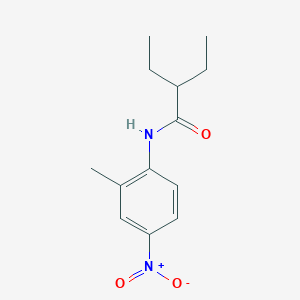
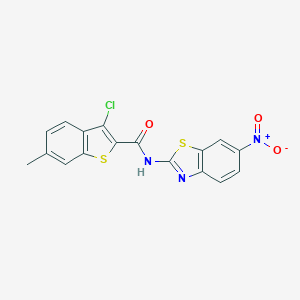
![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-4,6-dinitro-1H-indole](/img/structure/B329308.png)
![2-(3-methoxyphenyl)-N-[2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-1-methylethyl]-4-quinolinecarboxamide](/img/structure/B329310.png)
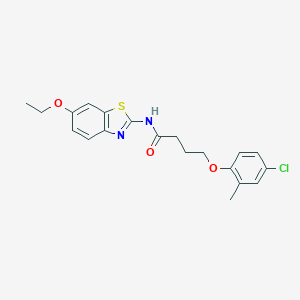
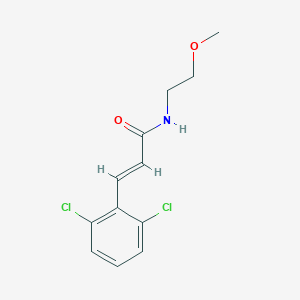
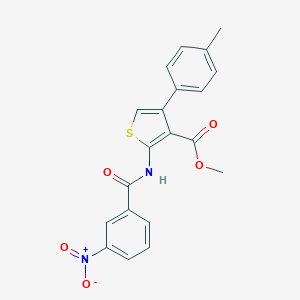
![1-(2-Fluorophenyl)-4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine](/img/structure/B329319.png)
![2-fluoro-N-{4'-[(2-fluorobenzoyl)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}benzamide](/img/structure/B329320.png)
